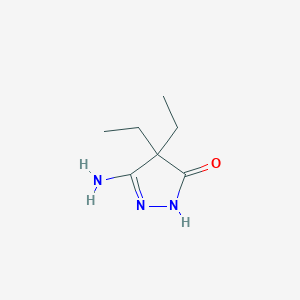

3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one

Description

3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms, a ketone group at position 5, and substituents at positions 3 and 4. Specifically, the compound features an amino group (-NH2) at position 3 and two ethyl groups (-CH2CH3) at position 4 (geminal substitution). Pyrazolone derivatives are widely studied for their versatility in medicinal chemistry, materials science, and coordination chemistry due to their ability to act as ligands or pharmacophores.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-amino-4,4-diethyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C7H13N3O/c1-3-7(4-2)5(8)9-10-6(7)11/h3-4H2,1-2H3,(H2,8,9)(H,10,11) |

InChI Key |

MBKYZNZXSHKNED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=NNC1=O)N)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-amino-4,4-diethyl-1H-pyrazol-5(4H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of various pyrazole analogues that demonstrated selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have been reported to exhibit inhibitory effects against a range of bacterial strains, making them candidates for antibiotic development. The mechanism often involves interference with bacterial cell wall synthesis or function .

Agricultural Applications

Herbicides and Pesticides

3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one has potential applications in agriculture as a herbicide or pesticide. Its ability to disrupt specific biochemical pathways in plants or pests can lead to effective weed and pest management solutions. Research has indicated that pyrazole derivatives can act as growth regulators or inhibitors of key enzymes in target organisms .

Materials Science

Polymer Chemistry

In materials science, the compound is being explored for its role in the synthesis of novel polymers. Pyrazole-based polymers have shown promise due to their thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and other applications where durability is critical .

Case Study 1: Anticancer Properties

In a clinical study evaluating the efficacy of pyrazole derivatives against breast cancer cells, researchers synthesized several analogues of 3-amino-4,4-diethyl-1H-pyrazol-5(4H)-one. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Agricultural Use

A field trial was conducted to assess the effectiveness of a formulation containing 3-amino-4,4-diethyl-1H-pyrazol-5(4H)-one as a herbicide. The trial demonstrated significant weed control in maize crops compared to untreated controls, highlighting its potential as an environmentally friendly alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one with structurally related pyrazolone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Molecular Features

Physicochemical Properties

- Melting Points: The trifluoro-substituted butenone analog () exhibits a melting point of 103–105°C, attributed to strong intermolecular forces from fluorine and naphthyl groups . Phenyl-substituted pyrazolones (e.g., ) likely have higher melting points than alkyl-substituted derivatives due to aromatic stacking . The diethyl groups in the target compound may reduce crystallinity, leading to a lower melting point compared to phenyl or trifluoro analogs.

- Phenylhydrazine derivatives () may exhibit moderate solubility in polar aprotic solvents due to hydrogen bonding from the hydrazine moiety .

Biological Activity

3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one can be represented as follows:

The synthesis of this compound typically involves the reaction of diethyl malonate with hydrazine derivatives under acidic conditions, leading to the formation of the pyrazolone framework. Various synthetic routes have been explored to optimize yield and purity, including eco-friendly methods that utilize green chemistry principles.

Biological Activity Overview

3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for related compounds were reported to be comparable to standard anti-inflammatory drugs like diclofenac .

- Anticancer Properties : Preliminary research suggests that 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one may exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown reduced viability in breast cancer cell lines at micromolar concentrations .

Antimicrobial Activity

A comparative study of various pyrazolone derivatives revealed that 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one exhibited significant antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Amino-4,4-diethyl-1H-pyrazol | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazolone derivatives. The following table presents the IC50 values for selected compounds:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3-Amino-4,4-diethyl-1H-pyrazol | 58 | COX-1 |

| 45 | COX-2 | |

| 50 | LOX |

Anticancer Activity

In vitro studies on cancer cell lines have shown promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino-4,4-diethyl-1H-pyrazol | MDA-MB-231 (TNBC) | 25 |

| MCF-7 (HER2+) | 30 |

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceuticals examined the antimicrobial activity of several pyrazolone derivatives, including 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one. The findings indicated that this compound significantly inhibited the growth of resistant bacterial strains .

- Anti-inflammatory Mechanism : Research published in MDPI explored the mechanism of action for pyrazolone derivatives as COX inhibitors. The study found that these compounds could selectively inhibit COX enzymes involved in inflammation pathways .

- Cytotoxicity in Cancer Research : A recent investigation into the anticancer properties of pyrazolone derivatives showed that compounds similar to 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one effectively reduced cell viability in breast cancer models through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4,4-diethyl-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step processes, including condensation reactions and Vilsmeier-Haack formylation. For example, analogous pyrazolone derivatives are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with Vilsmeier reagents (POCl₃/DMF) to introduce formyl groups . Optimization involves adjusting temperature (80–100°C), solvent polarity, and catalyst selection. Post-synthetic modifications, such as amination, require controlled pH and stoichiometric ratios of amines to avoid side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies substituents and confirms regioselectivity. IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves 3D structure, including bond angles, dihedral angles, and hydrogen bonding. For example, triclinic crystal systems (space group P1) are common, with refinement using SHELXL to achieve R factors < 0.05 .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to monitor decomposition temperatures.

- Solubility Tests : Measure in polar (DMSO, water) and non-polar solvents (hexane).

- pH Stability : Expose the compound to acidic/basic conditions (pH 2–12) and analyze degradation via HPLC .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence bioactivity compared to structural analogs?

- Methodological Answer : Substituents like diethyl groups at C4 and amino at C3 enhance steric bulk and hydrogen-bonding capacity. Comparative studies with analogs (e.g., 3-methyl or 4-phenyl derivatives) show that diethyl groups improve lipophilicity, impacting membrane permeability in cellular assays. Bioactivity is quantified via IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Parameterize force fields (OPLS-AA) for accurate ligand-receptor interactions.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Contradictions (e.g., disordered solvent molecules or twinning) are addressed by:

- Data Validation : Check Rint and completeness (>95%) using PLATON.

- Twin Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.

- Hirshfeld Surface Analysis : Visualize intermolecular interactions to validate hydrogen-bonding networks .

Q. What challenges arise in achieving enantiomeric purity, and how are they mitigated?

- Methodological Answer : Racemization during synthesis is minimized using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Enantiomeric excess (%ee) is quantified via chiral HPLC (Chiralpak columns) or circular dichroism. For example, cyclopropylamino derivatives require low-temperature reactions to suppress epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.